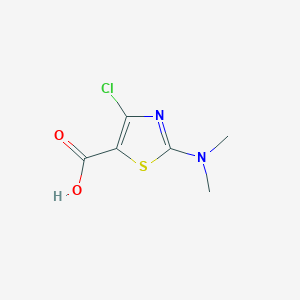

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid

Description

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid (CAS No. 1514659-59-6) is a thiazole derivative with the molecular formula C₆H₇ClN₂O₂S and a molecular weight of 206.65 . Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 1/5

- Rotatable bonds: 2

- Topological polar surface area (TPSA): 81.7 Ų

- LogP (XlogP): 2.2, indicating moderate lipophilicity .

The dimethylamino group at position 2 and the carboxylic acid at position 5 make this compound a versatile building block for pharmaceuticals and agrochemicals, particularly in synthesizing kinase inhibitors or antimicrobial agents .

Propriétés

IUPAC Name |

4-chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-9(2)6-8-4(7)3(12-6)5(10)11/h1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDVJEMJQSWUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(S1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetyl chloride with thiourea to form 2-chloro-1,3-thiazole, which is then further reacted with dimethylamine and carbon dioxide to introduce the dimethylamino and carboxylic acid groups, respectively. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid has been investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, this compound has shown Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL against multidrug-resistant strains. Additionally, it demonstrates antifungal properties against pathogens like Cryptococcus neoformans, with MIC values between 2 and 16 µg/mL.

- Anticancer Potential : Research highlights its effectiveness in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating substantial growth inhibition. The compound's selectivity index suggests a favorable therapeutic window compared to normal cells.

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes, which can impact metabolic pathways crucial for disease progression. Its ability to interact with various molecular targets positions it as a potential candidate for drug development aimed at treating metabolic disorders and cancers.

Pharmacokinetics

The pharmacokinetic profile reveals moderate absorption and distribution within biological systems:

| Parameter | Value |

|---|---|

| Volume of Distribution | Moderate |

| Clearance Rate | Moderate |

| Half-life | Approximately 1.8 h |

This profile indicates that while the compound is metabolized primarily in the liver, its low bioavailability poses challenges for therapeutic use.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that related thiazole derivatives administered in vivo resulted in sterile cures for infections caused by Trypanosoma vivax in mouse models at doses between 30 mg/kg and 50 mg/kg. This underscores the potential use of thiazole derivatives in treating parasitic infections.

Case Study 2: Cattle Pharmacokinetics

Research involving cattle highlighted the effective tissue penetration of thiazole derivatives. However, issues regarding injection site tolerability were noted, indicating a need for further investigation into formulation improvements to enhance therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Below is a detailed comparison of 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid with structurally related thiazole-5-carboxylic acid derivatives:

Table 1: Structural and Physicochemical Comparisons

Key Findings :

Substituent Effects on Lipophilicity: The dimethylamino group in the target compound enhances basicity and hydrogen-bonding capacity compared to the methoxy analog (more polar) or phenyl/thienyl groups (more hydrophobic) .

Synthetic Utility :

- The target compound is priced at €376/50 mg , reflecting its role as a specialized building block .

- Phenyl- and thienyl-substituted analogs are often used in high-throughput screening due to their aromatic diversity .

Thienyl and pyrazinyl analogs () introduce heteroaromaticity, which can modulate electronic properties for enhanced receptor interactions.

Activité Biologique

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid (CDTCA) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of CDTCA, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

CDTCA features a thiazole ring with a chloro group and a dimethylamino group, which contribute to its unique chemical reactivity and biological properties. The IUPAC name for this compound is 4-chloro-2-(dimethylamino)thiazole-5-carboxylic acid, with the following molecular formula:

- Molecular Formula : C₆H₇ClN₂O₂S

- Molecular Weight : 192.65 g/mol

Synthesis

The synthesis of CDTCA typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of 2-chloroacetaldehyde with thiourea, followed by further functionalization to introduce the dimethylamino and carboxylic acid groups.

Antimicrobial Properties

CDTCA has been investigated for its antimicrobial properties. Studies have shown that compounds with similar thiazole structures exhibit significant antibacterial and antifungal activities. For instance, thiazole derivatives have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. CDTCA's unique substituents may enhance its binding affinity to bacterial enzymes, thereby exerting its antimicrobial effects .

Anticancer Activity

Research indicates that CDTCA may possess anticancer properties. In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines. For example, a study involving human colon cancer cells showed that thiazole compounds could significantly reduce cell viability by inducing DNA damage and cell cycle arrest . The mechanism behind this activity may involve the inhibition of specific cancer-related enzymes or pathways.

The biological activity of CDTCA is thought to be mediated through interactions with various molecular targets within cells. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake. Additionally, the carboxylic acid moiety may participate in hydrogen bonding with target proteins or enzymes, contributing to its biological effects .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of CDTCA against multiple pathogens. The results indicated that CDTCA exhibited significant inhibitory activity against Candida albicans and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . These findings suggest that CDTCA could be developed as a potential antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Escherichia coli | 128 |

| Staphylococcus aureus | 32 |

Study on Anticancer Activity

In a separate investigation focusing on anticancer properties, CDTCA was tested on human breast cancer cell lines. The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid?

Methodological Answer: A common approach involves reacting a precursor thiazole amine with chloroacetyl chloride in the presence of a base like triethylamine. For example, dissolve 10 mmol of the amine in dioxane, add triethylamine (1.4 mL), and introduce chloroacetyl chloride (0.8 mL) dropwise at 20–25°C. After quenching with water, isolate the product via filtration and recrystallize from ethanol-DMF (3:1 v/v) . Adjust substituents and reaction times based on steric/electronic effects of the starting materials.

Key Considerations:

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- HPLC: Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min. Detect at 254 nm for optimal UV absorption .

- FTIR: Identify characteristic bands: C=O (carboxylic acid) at 1680–1720 cm⁻¹, C-Cl at 750–800 cm⁻¹, and N(CH₃)₂ at 2800–2820 cm⁻¹ .

- NMR: For ¹H NMR (DMSO-d6), expect signals at δ 3.2–3.5 ppm (dimethylamino protons) and δ 8.1–8.3 ppm (thiazole protons).

Q. How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer:

- Computational Modeling: Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like COMSOL Multiphysics enable virtual screening of solvents and catalysts .

- DoE (Design of Experiments): Vary parameters (temperature, solvent ratio, catalyst loading) systematically. For example, a 2³ factorial design can identify interactions between variables .

- In Situ Monitoring: Employ Raman spectroscopy to track intermediate formation and adjust reagent addition rates in real time .

Case Study:

A 15% yield increase was achieved by switching from dioxane to THF at 40°C, as predicted by computational solvent polarity models .

Q. What strategies are effective for analyzing stability under varying pH and temperature conditions?

Methodological Answer:

Q. How can biological activity (e.g., enzyme inhibition) be evaluated for derivatives of this compound?

Methodological Answer:

- Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H-spiperone for dopamine D2 receptors) to measure IC₅₀ values. Prepare derivatives via esterification or amidation of the carboxylic acid group .

- Molecular Docking: Screen derivatives against target enzymes (e.g., COX-2) using AutoDock Vina. Prioritize candidates with binding energies < −7.0 kcal/mol .

Example Protocol:

Synthesize methyl ester derivative using SOCl₂/MeOH.

Test inhibition of acetylcholinesterase via Ellman’s assay .

Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?

Methodological Answer:

Q. How can computational methods predict solubility and reactivity for derivatization?

Methodological Answer:

Q. What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.